![molecular formula C18H20 B14361652 3,3-Dimethyl-1'H,3'H-spiro[cyclobutane-1,2'-phenalene] CAS No. 90595-48-5](/img/structure/B14361652.png)
3,3-Dimethyl-1'H,3'H-spiro[cyclobutane-1,2'-phenalene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-1’H,3’H-spiro[cyclobutane-1,2’-phenalene] is a complex organic compound characterized by its unique spiro structure, which consists of a cyclobutane ring fused to a phenalene moiety. This compound is notable for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1’H,3’H-spiro[cyclobutane-1,2’-phenalene] typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalytic systems are employed to scale up the production process efficiently. The choice of solvents, reagents, and reaction conditions are meticulously controlled to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethyl-1’H,3’H-spiro[cyclobutane-1,2’-phenalene] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into more saturated derivatives, often using hydrogenation techniques.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or nickel (Ni) under hydrogen gas (H2) atmosphere.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces more saturated hydrocarbons.
Applications De Recherche Scientifique
3,3-Dimethyl-1’H,3’H-spiro[cyclobutane-1,2’-phenalene] finds applications in various scientific domains:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying spirocyclic structures.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic compounds.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-1’H,3’H-spiro[cyclobutane-1,2’-phenalene] involves its interaction with specific molecular targets and pathways. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Spiro[cyclopentane-1,2’-phenalene]
- Spiro[cyclohexane-1,2’-phenalene]
- 3,3-Dimethyl-1’H,3’H-spiro[cyclopentane-1,2’-phenalene]
Uniqueness
3,3-Dimethyl-1’H,3’H-spiro[cyclobutane-1,2’-phenalene] is unique due to its specific spirocyclic structure and the presence of two methyl groups at the 3-position. This configuration imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
90595-48-5 |
|---|---|
Formule moléculaire |
C18H20 |
Poids moléculaire |
236.4 g/mol |
Nom IUPAC |
3',3'-dimethylspiro[1,3-dihydrophenalene-2,1'-cyclobutane] |
InChI |
InChI=1S/C18H20/c1-17(2)11-18(12-17)9-14-7-3-5-13-6-4-8-15(10-18)16(13)14/h3-8H,9-12H2,1-2H3 |
Clé InChI |
ZLFYFLVPTPZUGT-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2(C1)CC3=CC=CC4=C3C(=CC=C4)C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


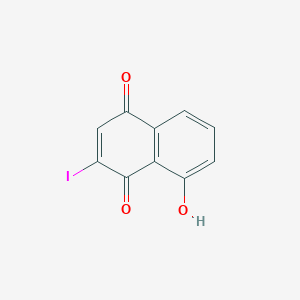
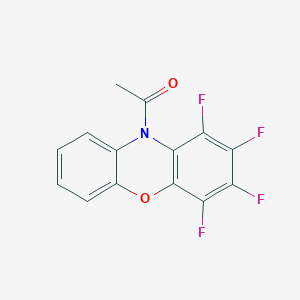


![1-[3-(Benzenesulfonyl)propoxy]-4-chlorobenzene](/img/structure/B14361603.png)
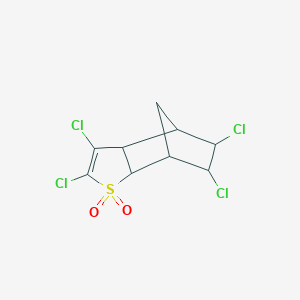

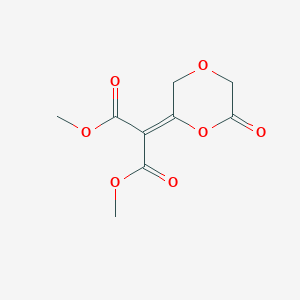
![1-{[1-(4-Chlorophenyl)cyclopentyl]methyl}-1H-1,2,4-triazole](/img/structure/B14361620.png)
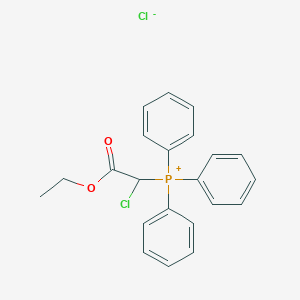
![7-[Propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B14361633.png)



